1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine 1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1279219-09-8
VCID: VC7445709
InChI: InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-3-1-10(2-4-12)9-18-7-5-11(17)6-8-18/h1-4,11H,5-9,17H2
SMILES: C1CN(CCC1N)CC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C13H18ClF3N2O
Molecular Weight: 310.75

1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine

CAS No.: 1279219-09-8

Cat. No.: VC7445709

Molecular Formula: C13H18ClF3N2O

Molecular Weight: 310.75

* For research use only. Not for human or veterinary use.

1-[4-(Trifluoromethoxy)benzyl]piperidin-4-amine - 1279219-09-8

Specification

CAS No. 1279219-09-8
Molecular Formula C13H18ClF3N2O
Molecular Weight 310.75
IUPAC Name 1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine
Standard InChI InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-3-1-10(2-4-12)9-18-7-5-11(17)6-8-18/h1-4,11H,5-9,17H2
Standard InChI Key ZAIVBKNVPJWJTC-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (C₅H₁₁N) with a 4-aminomethyl substituent and a benzyl group at the 1-position. The benzyl group is further modified by a trifluoromethoxy (-OCF₃) group at the para position, introducing strong electron-withdrawing effects. Quantum mechanical calculations predict a dipole moment of 3.8 Debye, with the trifluoromethoxy group contributing 68% of the molecular polarity .

Table 1: Key Physicochemical Parameters

PropertyValueMethod
Molecular Weight288.29 g/molHRMS
LogP (Octanol-Water)2.1 ± 0.3Chromatographic测定
pKa (Amine)9.2Potentiometric Titration
Aqueous Solubility (25°C)12 mg/mLShake-Flask Method

The trifluoromethoxy group enhances lipid membrane permeability compared to methoxy analogues, as evidenced by a 1.8-fold increase in Caco-2 cell monolayer permeability .

Synthetic Approaches and Optimization

Laboratory-Scale Synthesis

A three-step synthesis route has been optimized for research quantities:

Step 1: Synthesis of 4-(Trifluoromethoxy)benzyl Bromide
4-(Trifluoromethoxy)benzyl alcohol undergoes bromination using PBr₃ in anhydrous diethyl ether at -20°C, achieving 92% yield (GC purity >98%). The reaction mechanism proceeds through a classical Appel halogenation pathway .

Step 2: Nucleophilic Amination
Piperidin-4-amine (1.2 eq) reacts with the benzyl bromide intermediate in THF containing K₂CO₃ (2.5 eq) at 60°C for 18 hours. This SN2 displacement achieves 85% conversion, with residual starting material removed via acid-base extraction .

Step 3: Purification
Crystallization from hexane/ethyl acetate (4:1) yields pharmaceutical-grade material (99.2% purity by HPLC). Continuous flow reactors have demonstrated a 40% reduction in processing time compared to batch methods .

Industrial Production Considerations

Scale-up challenges include:

  • Managing exothermicity during bromination (ΔH = -78 kJ/mol)

  • Minimizing racemization at the chiral piperidine center

  • Recycling of phosphorus byproducts

Chemical Reactivity and Derivative Synthesis

Nucleophilic Transformations

The primary amine undergoes characteristic reactions:

Acylation:
Reaction with acetyl chloride in pyridine produces the N-acetyl derivative (95% yield), a common prodrug strategy.

Schiff Base Formation:
Condensation with aromatic aldehydes generates imine derivatives showing enhanced antimicrobial activity. For example, the 4-nitrobenzaldehyde adduct exhibits MIC = 2.5 μM against Mycobacterium smegmatis .

Electrophilic Aromatic Substitution

The electron-deficient benzyl ring undergoes nitration at the meta position when treated with fuming HNO₃/H₂SO₄ at 0°C. Subsequent reduction produces amino derivatives for structure-activity relationship (SAR) studies .

StrainMIC (μM)Resistance Ratio*
M. tuberculosis H37Rv0.041.0
M. bovis BCG0.121.2
S. aureus MRSA12.5N/A
E. coli O157:H7>100N/A
*Resistance ratio = MIC resistant strain/MIC susceptible strain

Neuropharmacological Applications

In rodent models, the compound demonstrates:

  • 62% inhibition of monoamine oxidase B (MAO-B) at 10 μM

  • Dose-dependent reversal of reserpine-induced catalepsy (ED₅₀ = 12 mg/kg)

  • High blood-brain barrier permeability (Brain/Plasma ratio = 3.4)

Comparative Analysis with Structural Analogues

Trifluoromethoxy vs. Trifluoromethyl Derivatives

Replacing -OCF₃ with -CF₃:

  • Increases LogD by 0.4 units

  • Reduces MAO-B inhibition by 78%

  • Improves metabolic stability (t₁/₂ in human hepatocytes: 42 vs. 18 min)

Piperidine Ring Modifications

4-Aminopiperidine vs. 3-Aminopiperidine:

  • 10-fold greater potency against mycobacteria

  • 3.2-fold lower CYP3A4 inhibition

N-Methylation:

  • Decreases plasma clearance by 40%

  • Eliminates hERG channel binding (IC₅₀ > 30 μM vs. 0.4 μM)

Environmental and Regulatory Considerations

Ecotoxicology

The compound shows moderate persistence (DT₅₀ = 28 days in soil) with low bioaccumulation potential (BCF = 32). Aquatic toxicity values:

  • Daphnia magna EC₅₀ = 1.2 mg/L

  • Selenastrum growth inhibition = 0.8 mg/L

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